Methyloctyldidecylammonium chloride
Description
Structure
2D Structure
Properties
CAS No. |
77502-70-6 |
|---|---|
Molecular Formula |
C29H62ClN |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
didecyl-methyl-octylazanium;chloride |
InChI |
InChI=1S/C29H62N.ClH/c1-5-8-11-14-17-19-22-25-28-30(4,27-24-21-16-13-10-7-3)29-26-23-20-18-15-12-9-6-2;/h5-29H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QKAZXRQKJUMPMJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Formation
Alkylation Reactions in Quaternary Ammonium (B1175870) Salt Synthesis Pathways
The primary method for synthesizing methyloctyldidecylammonium chloride is through the alkylation of a tertiary amine. wikipedia.org This process, often referred to as quaternization, involves the reaction of a tertiary amine with an alkylating agent, resulting in the formation of a quaternary ammonium salt. wikipedia.org In the case of this compound, the synthesis would typically involve the reaction of methyloctyldecylamine with an alkyl chloride, such as decyl chloride.
The reaction mechanism is a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide. jove.com This leads to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, which is then associated with the halide anion. jove.comlibretexts.org
A common challenge in the synthesis of QACs is the potential for multiple alkylations, especially when starting from primary or secondary amines, which can lead to a mixture of products. jove.com However, starting with a tertiary amine like methyloctyldecylamine simplifies the process, leading directly to the desired quaternary ammonium salt. dtic.mil The reaction is typically carried out by refluxing the amine with an excess of the alkyl halide, often in the presence of a base like sodium carbonate or sodium hydroxide (B78521) to neutralize the hydrohalic acid that is formed. dtic.mil
The quaternization reaction can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. For instance, the use of more reactive alkylating agents can accelerate the reaction rate. The choice of solvent is also crucial, as it needs to solubilize both the reactants and facilitate the ionic nature of the product.
Purity Assessment and Isolation Techniques for Synthesized this compound
Following the synthesis of this compound, a critical step is its isolation and purification to remove unreacted starting materials, byproducts, and any impurities. Given that quaternary ammonium salts are often highly soluble in water, their isolation from aqueous solutions can be challenging. google.com
Several techniques are employed for the isolation and purification of QACs:
Evaporation to Dryness: A straightforward but potentially harsh method involves evaporating the solvent, often under reduced pressure, to obtain the solid salt. google.com However, this method can lead to the decomposition of the salt if high temperatures are required and will also concentrate any non-volatile impurities. google.com
Azeotropic Distillation: This technique involves adding a solvent like benzene (B151609) to the aqueous solution and distilling the mixture to remove the water azeotropically. google.com
Precipitation: A novel method involves adding a water-miscible aliphatic amine to the aqueous solution of the quaternary ammonium salt, causing the salt to precipitate. google.com This method is particularly effective for solutions with a high concentration of the QAC. google.com
Ion-Pair Extraction: This technique utilizes a lipophilic counter-ion to form an ion pair with the quaternary ammonium cation, which can then be extracted into an organic solvent. nih.govacs.org This method allows for selective separation and can be applied to the synthesis of complex quaternary ammonium salts. nih.govacs.org
Chromatography: Column chromatography, particularly using ion-exchange resins, is a powerful tool for purifying QACs. nih.govgoogle.com For instance, an ion-exchange resin in the hydroxide form can be used to convert a quaternary ammonium bromide to a hydroxide salt, which can then be converted to the desired salt with a selected anion. google.com Thin-layer chromatography (TLC) can also be used for the determination and separation of QACs. nih.gov
The purity of the isolated this compound can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination and quantification of QACs. rsc.org Other methods include titration techniques, such as the Epton titration, and spectroscopic methods like NMR. wikipedia.org
Characterization of Synthetic Intermediates and Reaction Byproducts
The synthesis of this compound can involve several intermediates and potentially generate byproducts. The primary starting material, a tertiary amine such as methyloctyldecylamine, can be synthesized through various routes, including the catalytic hydrogenating alkylation of amine/alcohol or amine/aldehyde mixtures. google.com However, these reactions can lead to side reactions like trans-alkylations, resulting in a mixture of products that are difficult to separate. google.com
During the quaternization reaction, incomplete reactions can leave unreacted tertiary amine and alkyl halide in the final product mixture. Side reactions can also occur, particularly under harsh conditions. For example, if the reaction is carried out at high temperatures, Hofmann elimination can occur, leading to the formation of an alkene and a tertiary amine. wikipedia.orgrsc.orgresearchgate.net
The characterization of these intermediates and byproducts is crucial for ensuring the purity and quality of the final product. Analytical techniques play a vital role in this process:
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): While QACs themselves are non-volatile, pyrolysis GC can be used for their analysis. american.eduoup.com In this method, the QAC undergoes Hofmann elimination in the hot injector port of the GC, producing a tertiary amine that can be separated and identified. american.edu GC-MS can then be used to confirm the structure of the resulting tertiary amines. american.eduoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of QACs and their byproducts. rsc.orgnih.gov Hydrophilic interaction liquid chromatography (HILIC) coupled with MS is particularly effective for separating and detecting these polar and permanently charged compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of the synthesized QAC, as well as any intermediates and byproducts. wikipedia.orgrsc.org Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the synthesized compounds, confirming the formation of the quaternary ammonium salt and identifying potential impurities. researchgate.net
Green Chemistry Approaches in Quaternary Ammonium Compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods for chemical production, including for QACs. scispace.com These approaches aim to reduce or eliminate the use and generation of hazardous substances.
Several green chemistry strategies are being explored for the synthesis of QACs:
Use of Greener Solvents: Traditional syntheses often use volatile and potentially toxic organic solvents. Research is focused on replacing these with more benign alternatives, such as water or ionic liquids. Some syntheses have even been achieved under solvent-free conditions. tandfonline.com
Catalytic Methods: The use of catalysts can improve reaction efficiency, reduce reaction times, and minimize waste. For example, quaternary ammonium salts themselves can act as phase-transfer catalysts, accelerating reactions between reagents in immiscible solvents. wikipedia.org
Alternative Energy Sources: Microwave and ultrasound irradiation have been successfully used to accelerate the synthesis of QACs, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This involves minimizing the formation of byproducts.
Renewable Feedstocks: There is growing interest in synthesizing QACs from renewable resources, such as natural oils. researchgate.net
One notable green approach involves the solvent-free synthesis of quaternary ammonium tribromides using potassium permanganate (B83412) as an oxidizing agent. researchgate.nettandfonline.com This method offers advantages such as high purity, excellent yields, and mild reaction conditions. researchgate.nettandfonline.com While this specific example produces a tribromide salt, the underlying principles of solvent-free synthesis and the use of less hazardous reagents are applicable to the broader field of QAC synthesis.
The development of green synthetic protocols for QACs like this compound is an ongoing area of research, driven by the need for more sustainable chemical manufacturing processes. scispace.com
Interfacial and Supramolecular Chemistry of Methyloctyldidecylammonium Chloride
Adsorption Phenomena at Liquid-Air and Liquid-Solid Interfaces
The equilibrium and rate of adsorption of surfactants are described by adsorption isotherms and kinetics, respectively. While specific experimental data for Methyloctyldidecylammonium chloride is not extensively documented in publicly available literature, its behavior can be understood from the established principles for similar cationic surfactants.
Adsorption Isotherms: An adsorption isotherm describes the amount of surfactant adsorbed onto a solid surface at a constant temperature as a function of its concentration in the solution at equilibrium. researchgate.net For cationic surfactants like this compound, adsorption onto negatively charged surfaces (e.g., silica (B1680970), clays, many polymers) is initially driven by strong electrostatic attraction. uu.nl As concentration increases, hydrophobic interactions between the adsorbed surfactant tails can lead to the formation of surface aggregates, such as admicelles or bilayers.
Commonly used models to describe this behavior include:
Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical sites. scirp.orgresearchgate.net
Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces. scirp.orgresearchgate.netnih.gov
S-shaped Isotherms: Often observed for surfactant adsorption, indicating cooperative processes where the presence of already-adsorbed molecules promotes further adsorption. researchgate.net
Adsorption Kinetics: The study of adsorption kinetics reveals the rate at which the surfactant accumulates at an interface. This rate is influenced by factors such as the surfactant's bulk concentration, the nature of the substrate, and the presence of other substances in the solution. nih.gov Kinetic data for QACs are often analyzed using models like the pseudo-first-order and pseudo-second-order equations to determine rate constants and understand the adsorption mechanism. scirp.orgmdpi.commdpi.com The initial rapid phase is typically diffusion-controlled, followed by slower structural rearrangements of the surfactant molecules on the surface. nih.gov
The composition of the solvent phase significantly impacts the adsorption process.
Influence of Solvent: The addition of organic co-solvents, such as dioxane or alcohols, to an aqueous solution can alter the solubility of the surfactant and its tendency to adsorb. core.ac.uk Changes in solvent polarity can weaken the hydrophobic effect, which is a primary driving force for surfactant adsorption and aggregation. This often leads to an increase in the concentration required for significant adsorption to occur.
Influence of Electrolyte: The presence of an inorganic electrolyte, such as sodium chloride (NaCl), has a pronounced effect on the interfacial behavior of ionic surfactants. nih.govhopaxfc.com The added salt ions screen the electrostatic repulsion between the positively charged head groups of the this compound molecules. nih.gov This enhanced screening facilitates closer packing of the surfactant molecules at the interface, leading to a greater surface excess (a higher density of adsorbed molecules). nih.gov Consequently, the presence of electrolytes typically lowers the surfactant concentration needed to achieve a certain surface coverage and can increase the maximum amount of surfactant that adsorbs. researchgate.netnih.gov The type of counter-ion also plays a role; for instance, bromide ions may bind more efficiently than chloride ions, leading to more significant effects on adsorption. nih.gov
Micellization and Aggregate Formation in Solution
Above a specific concentration in solution, known as the critical micelle concentration (CMC), surfactant monomers self-assemble into organized aggregates to minimize the unfavorable contact between their hydrophobic tails and water. hopaxfc.comkruss-scientific.com
The CMC is a fundamental property of a surfactant and is identified by an abrupt change in a physical property of the solution plotted against surfactant concentration. researchgate.net Several techniques are employed for its determination. scirp.orgbohrium.com
| Methodology | Principle |
| Surface Tensiometry | Measures the surface tension of the solution as a function of surfactant concentration. The surface tension decreases as concentration increases until the CMC is reached, after which it remains relatively constant. kruss-scientific.comresearchgate.net |
| Conductometry | Applicable to ionic surfactants. The electrical conductivity of the solution is plotted against concentration. The plot shows two linear regions with different slopes; their intersection point indicates the CMC. scirp.orgnih.gov |
| Fluorescence Spectroscopy | A fluorescent probe is added to the solution. The probe's fluorescence spectrum (intensity, peak position) changes significantly when it moves from the aqueous environment to the hydrophobic interior of a micelle, signaling micelle formation. tandfonline.comnih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat changes that occur upon the formation or dilution of micelles, allowing for the determination of both the CMC and the enthalpy of micellization. tainstruments.com |
| UV-Visible Spectroscopy | Can be used indirectly by observing changes in the absorbance spectrum of a dye that interacts differently with surfactant monomers and micelles. tandfonline.com |
This table is interactive. You can sort and filter the data as needed.
The process of micellization is governed by thermodynamic principles. The key parameters can be determined from the temperature dependence of the CMC. core.ac.uknih.gov
Gibbs Free Energy of Micellization (ΔG°mic): This parameter indicates the spontaneity of the process. A negative value signifies that micelle formation is thermodynamically favorable. scribd.com It is calculated from the CMC value using the equation: ΔG°mic ≈ RT ln(CMC), where R is the gas constant and T is the absolute temperature. wikipedia.org
Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with the formation of micelles. It can be endothermic (heat absorbed) or exothermic (heat released) and is often determined directly by isothermal titration calorimetry (ITC) or calculated from the variation of the CMC with temperature using the van 't Hoff equation. nih.govtainstruments.comscribd.com For many ionic surfactants, the enthalpy of micellization becomes less positive or more negative as the temperature increases. nih.govnih.gov
The molecular geometry of a surfactant plays a crucial role in determining the shape of the aggregates it forms. wikipedia.org this compound, as a double-chain cationic surfactant, is structurally similar to compounds like Didecyldimethylammonium bromide (DDAB), which are well-known to form bilayers and vesicles rather than spherical micelles. nih.govnih.gov
Bilayers: Two layers of surfactant molecules arrange themselves with their hydrophobic tails facing each other, creating a sheet-like structure where the hydrophilic head groups are exposed to the aqueous solvent on both sides. This arrangement is favored by double-chain surfactants because the cross-sectional area of the two hydrocarbon tails is larger than that of the single head group.
Vesicles: A bilayer can close in on itself to form a spherical, hollow structure called a vesicle. nih.gov These vesicles enclose a small volume of the aqueous solvent and can be unilamellar (composed of a single bilayer) or multilamellar (consisting of multiple concentric bilayers). nih.govresearchgate.net The formation of vesicles from double-chain surfactants like DDAB can occur spontaneously in aqueous solution and is a subject of extensive research for applications such as gene delivery, where they can form complexes with DNA. rsc.orgnih.gov The formation and stability of these supramolecular structures are influenced by factors like concentration, temperature, and ionic strength. nih.govresearchgate.net
Interactions with Polymeric, Colloidal, and Nanoparticle Systems
This compound, a quaternary ammonium (B1175870) compound (QAC), exhibits complex and significant interactions with a variety of systems including polymers, colloids, and nanoparticles. These interactions are primarily governed by a combination of electrostatic forces, hydrophobic interactions, and van der Waals forces. The cationic nature of the methyloctyldidecylammonium headgroup and the hydrophobic character of its long alkyl chains are the key determinants of its behavior in these systems.
The interaction of this compound with macromolecules, particularly those bearing an opposite charge, leads to the formation of polyelectrolyte complexes (PECs). This process is of significant interest in various applications, from industrial formulations to biomedical materials. rsc.orgnih.gov
The primary driving force for the binding of this compound to anionic polymers is the strong electrostatic attraction between the positively charged quaternary ammonium group and the negative charges on the polymer chain (e.g., carboxylate, sulfonate, or phosphate (B84403) groups). This interaction is often cooperative, meaning the binding of one QAC molecule facilitates the binding of subsequent molecules.
Upon initial binding, hydrophobic interactions between the alkyl chains of the this compound molecules and between the alkyl chains and hydrophobic segments of the macromolecule come into play. These interactions contribute to the stability of the resulting complex. The formation of these complexes can lead to significant changes in the properties of the system, such as solution viscosity, turbidity, and particle size. researchgate.net
The complexation process can be influenced by several factors:
Polymer Charge Density: A higher charge density on the anionic polymer generally leads to stronger binding and more compact complex formation.
Ionic Strength: The presence of other salts in the solution can screen the electrostatic interactions, potentially weakening the binding between the QAC and the macromolecule.
pH: For weak polyelectrolytes, the pH of the solution determines the degree of ionization of the acidic or basic groups on the polymer, thereby influencing the strength of the electrostatic interaction.
Temperature: Temperature can affect both the electrostatic and hydrophobic interactions, leading to changes in complex stability.
The interaction between cationic polymers, such as those containing quaternary ammonium groups, and anionic surfactants can lead to the formation of coacervates, which are liquid, polymer-rich phases. nih.gov These coacervates can grow through aggregation and may disintegrate into smaller species at higher surfactant concentrations. The morphology of these complexes is highly dependent on the composition of the system and the solvent environment. nih.gov
While specific studies on this compound are limited, research on similar QACs like poly(diallyldimethylammonium chloride) (PDADMAC) provides valuable insights. Studies on the interaction of PDADMAC with anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS) have detailed the formation of complexes and their behavior in different solvent media. nih.govresearchgate.net
Table 1: Factors Influencing the Interaction of Quaternary Ammonium Compounds with Anionic Polymers
| Factor | Influence on Binding and Complexation |
| Polymer Charge Density | Higher charge density leads to stronger electrostatic attraction and more compact complexes. |
| Ionic Strength | Increased ionic strength screens electrostatic interactions, potentially weakening the binding. |
| pH | Affects the ionization of weak polyelectrolytes, thereby modulating interaction strength. |
| Temperature | Influences both electrostatic and hydrophobic interactions, affecting complex stability. |
| Hydrophobicity of QAC | Longer alkyl chains on the QAC enhance hydrophobic interactions, contributing to complex stability. |
This compound and similar QACs are extensively used for the surface modification of various nanomaterials, including silica and metal oxide nanoparticles, as well as other particulate matter. This modification alters the surface properties of the materials, such as their charge, hydrophobicity, and dispersibility in different media.
The primary mechanism for the adsorption of this compound onto negatively charged surfaces, such as silica nanoparticles at neutral or basic pH, is electrostatic attraction. The positively charged headgroup of the QAC binds to the negatively charged silanol (B1196071) groups (SiO⁻) on the silica surface. researchgate.net
At low concentrations, the QAC molecules adsorb as a monolayer. As the concentration increases, hydrophobic interactions between the long alkyl chains can lead to the formation of a bilayer, with the hydrophobic tails of the second layer oriented towards the aqueous phase. This bilayer formation can reverse the surface charge of the nanoparticle from negative to positive. researchgate.net This charge reversal is a key aspect of their function as stabilizing or flocculating agents.
The surface modification of nanoparticles with QACs can be influenced by:
Surface Charge of the Nanoparticle: The density of negative charges on the nanoparticle surface dictates the extent of QAC adsorption.
pH of the Medium: The pH affects the surface charge of many nanoparticles. For silica, the surface becomes more negatively charged as the pH increases above its isoelectric point.
Concentration of the QAC: The concentration determines the surface coverage and whether a monolayer or bilayer is formed.
Presence of Other Ions: Similar to polymer interactions, other ions can compete for binding sites or screen electrostatic interactions.
Studies on the modification of silica nanoparticles with other quaternary ammonium silanes, such as dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride, have shown a significant shift in the zeta potential of the nanoparticles from negative to positive values after modification, confirming the successful surface functionalization. manchester.ac.uk This modification can also impart hydrophobicity to the nanoparticles.
The functionalization of iron oxide nanoparticles with oleic acid, another type of surface modification, demonstrates the importance of surface chemistry in controlling nanoparticle properties for various applications, including biomedical and environmental fields. rsc.org While not a QAC, this highlights the general principle of using surface-active molecules to tailor nanoparticle behavior.
Table 2: Effects of Surface Modification of Silica Nanoparticles with Quaternary Ammonium Compounds
| Property | Change after Modification | Underlying Mechanism |
| Surface Charge | Becomes positive | Electrostatic binding of cationic headgroups to negative surface sites. |
| Zeta Potential | Shifts from negative to positive | Adsorption of a layer of positively charged QAC molecules. |
| Hydrophobicity | Increases | Exposure of the hydrophobic alkyl chains to the surrounding medium. |
| Dispersibility | Can be tailored for specific solvents | Alteration of surface polarity. |
| Interaction with other components | Modified for specific applications | Changes in surface charge and hydrophobicity. |
Mechanistic Investigations of Biointerfacial Interactions
Membrane Disruption Mechanisms in Model Lipid Bilayer Systems
Quaternary ammonium (B1175870) compounds, as cationic surfactants, primarily exert their antimicrobial effects through the disruption of cell membranes. wikipedia.orgatamanchemicals.com The positively charged nitrogen atom is key to their initial interaction with the negatively charged components of microbial cell membranes.
Biophysical Studies of Membrane Permeability and Integrity
The fundamental mechanism of QAC-induced cell death involves compromising the structural integrity of the lipid bilayer, leading to increased membrane permeability. This process is concentration-dependent. wikipedia.orgnih.gov
Initial Electrostatic Interaction: The cationic head of the QAC molecule is electrostatically attracted to the anionic components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin. nih.gov
Hydrophobic Interaction: Following the initial binding, the long hydrophobic alkyl chains (in this case, octyl and two decyl chains) penetrate the hydrophobic core of the lipid bilayer.
Membrane Disruption: This insertion disrupts the ordered packing of the phospholipid tails, leading to a loss of membrane integrity. This can be conceptualized through models like the "carpet" or "detergent" model, where the QACs accumulate on the surface and solubilize the membrane, or through the formation of pores. wikipedia.orgmdpi.com This disruption causes the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. nih.gov
Studies on related compounds like cetyltrimethylammonium chloride (CTAC) have demonstrated through fluorescence staining assays that treatment leads to the impairment of both the plasma membrane and the nuclear membrane integrity. nih.gov
Interactions with Phospholipid Components and Sterols
The specific composition of the lipid bilayer significantly influences the efficacy of QACs.
Phospholipids (B1166683): The interaction is strongest with anionic phospholipids due to electrostatic attraction. nih.gov The presence of zwitterionic phospholipids like phosphatidylethanolamine (B1630911) (PE) can also modulate these interactions. nih.gov Molecular dynamics simulations of related compounds show that the QAC acyl chains can form stable contacts with phospholipid acyl chains, leading to a fluidification of the membrane's hydrophobic core. nih.gov
Sterols: Sterols, such as cholesterol in mammalian cells and ergosterol (B1671047) in fungal cells, play a crucial role in membrane rigidity. The presence of sterols can modulate the disruptive effects of cationic peptides and similar compounds. biosynth.commdpi.com They can increase the order of the lipid acyl chains, making the membrane less susceptible to disruption. biosynth.com This differential interaction is a basis for the selective toxicity of some antimicrobial agents between prokaryotic (lacking sterols) and eukaryotic cells. Plant sterols, or phytosterols, are also known to influence membrane properties and could theoretically interact with QACs. nih.govclevelandclinic.orglipid.org
Molecular-Level Interactions with Cellular Components (excluding direct cellular effects)
Beyond direct membrane disruption, the physicochemical properties of QACs facilitate interactions with other biological macromolecules. The primary interaction remains the electrostatic and hydrophobic association with negatively charged and nonpolar moieties, respectively.
Proteins: While direct cellular effects are excluded, it is understood that by altering the lipid environment, QACs can indirectly affect the function of membrane-embedded proteins, such as channels and transporters, by disrupting the necessary lipid-protein interactions for their proper conformation and function. plos.org
Extracellular Polymeric Substances (EPS): In the context of biofilms, QACs can interact with the EPS matrix, which is rich in anionic polysaccharides, proteins, and extracellular DNA (eDNA). The cationic nature of the QACs would lead to binding with these components, which could alter the structural integrity of the EPS.
Modulation of Biofilm Formation and Dispersal at a Physico-Chemical Level
Biofilms are communities of microorganisms encased in a self-produced EPS matrix, which provides protection and facilitates persistence. atamanchemicals.com The physico-chemical properties of QACs can interfere with this process at multiple stages.
Inhibition of Attachment: The initial stage of biofilm formation involves the attachment of planktonic cells to a surface. QACs, being surfactants, can alter the surface tension of the liquid medium and the charge of the bacterial surface, thereby interfering with the initial adhesion process.
Disruption of Mature Biofilms: For established biofilms, QACs must penetrate the EPS matrix to reach the embedded cells. Their ability to interact with the anionic components of the EPS can help in breaking down this protective layer. Studies on related compounds have shown that they are effective in disrupting mature biofilms. nih.gov
Induction of Dispersal: Biofilm dispersal is a natural process where cells detach from the community. While some agents actively trigger biological dispersal pathways (e.g., via quorum sensing interference), the action of surfactants like QACs is primarily physico-chemical. nih.govnih.gov By destabilizing the EPS matrix and disrupting cell-cell and cell-surface interactions, QACs can lead to a forced dispersal or sloughing of the biofilm. google.com
Below is a table summarizing the likely interactions based on the properties of Methyloctyldidecylammonium chloride as a QAC.
| Interaction Type | Interacting Component | Probable Mechanism of Action | Consequence |
| Electrostatic | Anionic Phospholipids (e.g., PG, Cardiolipin) | Attraction between cationic ammonium head and anionic phosphate (B84403) groups. | Initial binding to the cell membrane. |
| Hydrophobic | Lipid Acyl Chains | Insertion of octyl and decyl chains into the nonpolar membrane core. | Disruption of lipid packing, increased fluidity. |
| Ionic & Hydrophobic | Extracellular Polymeric Substances (EPS) | Binding to anionic polysaccharides and hydrophobic interactions with proteins. | Weakening of the biofilm matrix. |
| Surfactant Action | Cell/Surface Interfaces | Reduction of surface tension. | Inhibition of initial bacterial attachment to surfaces. |
Environmental Transport, Transformation, and Fate Mechanisms
Sorption and Desorption Dynamics in Environmental Matrices (e.g., Soil, Sediment, Aquatic Suspensions)
Quaternary ammonium (B1175870) compounds (Quats) like Methyloctyldidecylammonium chloride exhibit a strong affinity for sewage sludge, sediments, and soils. nih.gov This high sorption potential is a critical factor in determining their environmental distribution. Once released into wastewater systems, these cationic surfactants readily bind to negatively charged surfaces of suspended solids and sludge. nih.gov This process effectively removes a significant portion of the compound from the water phase during wastewater treatment.
In aquatic environments, residues discharged in treated effluent are likely to rapidly bind to suspended solids or sediments, which mitigates their bioavailability and toxicity. nih.govresearchgate.net The extent of sorption is influenced by the properties of the solid matrix, such as organic matter content and clay content. Studies on other cationic compounds have shown that sorption increases with higher clay and organic matter content in soils and sediments. The strong binding to these matrices reduces the mobility of the compound, limiting its potential to leach into groundwater. researchgate.net Desorption is often limited, indicating that the binding can be largely irreversible, further reducing the compound's mobility and bioavailability in the environment.
Biodegradation Pathways and Identification of Microbial Metabolites
Biodegradation is a primary mechanism for the removal of this compound from the environment. nih.gov The process is carried out by various microorganisms capable of utilizing the compound as a source of carbon and energy. The primary biodegradation pathway for DDAC involves an N-dealkylation process. researchgate.net In this pathway, one of the alkyl chains is cleaved from the quaternary nitrogen atom. For DDAC, this yields decyldimethylamine, which can be further dealkylated to produce dimethylamine (B145610) as an intermediate metabolite. researchgate.net
For other related quaternary ammonium compounds, such as benzyldimethylalkylammonium chloride (BAC), a similar initial step of Calkyl-N bond cleavage occurs, forming benzyldimethylamine. nih.gov This is followed by subsequent demethylation reactions, leading to metabolites like benzylmethylamine and benzylamine, and eventually to benzaldehyde (B42025) and benzoic acid, which are further degraded. nih.gov While the specific end products for this compound are not detailed in the provided results, the initial N-dealkylation is the critical step initiating its breakdown.
Table 1: Identified Microbial Metabolites of Related Quaternary Ammonium Compounds
| Original Compound | Initial Metabolite | Subsequent Metabolites |
|---|---|---|
| Didecyldimethylammonium chloride (DDAC) | Decyldimethylamine | Dimethylamine |
Role of Specific Microbial Consortia in Degradation
Specific bacterial species and consortia play a crucial role in the degradation of quaternary ammonium compounds. The use of microbial consortia is often more effective than single strains for degrading complex compounds because they are more adaptable and stable. frontiersin.org For DDACs, bacteria isolated from activated sludge have shown the ability to use the compound as a sole carbon source. researchgate.net
Pseudomonas species are frequently identified as key degraders of Quats. researchgate.net Specifically, Pseudomonas fluorescens TN4 has been isolated and shown to degrade DDAC by the N-dealkylation process. researchgate.net Other bacteria, such as those from the genera Aeromonas and Xanthomonas, have also been identified as capable of catabolizing various Quats. researchgate.net In natural water systems, selective enrichment of bacteria like Rheinheimera, Pseudomonas, and Vogesella has been observed in the presence of high concentrations of related Quats, suggesting these bacteria have resistance or degradation capabilities. nih.govdundee.ac.uk
Environmental Factors Influencing Biodegradation Rates
Several environmental factors can influence the rate and extent of the biodegradation of this compound.
Bioavailability: The strong sorption of the compound to soil and sediment can reduce its bioavailability to microorganisms, which may impede biodegradation. researchgate.net The degradation rate often decreases with increasing alkyl chain lengths, likely due to lower bioavailability of the more insoluble, longer-chain compounds. researchgate.net
Acclimation: The presence of a microbial population already acclimated to the compound can lead to more rapid degradation. Studies using activated sludge from municipal sewage treatment plants have successfully isolated degrading bacteria, indicating that these environments harbor adapted microbial communities. researchgate.net
Concentration: While microorganisms can degrade these compounds, high concentrations can be toxic and inhibit microbial activity. nih.govdundee.ac.uk Biodegradability studies on related cationic surfactants have shown that inhibitory effects can hamper the process at high test concentrations. researchgate.net
Presence of Other Organic Matter: The presence of other organic and inorganic matter can reduce the inhibitory effects of the surfactant on microorganisms, thereby facilitating biodegradation. researchgate.net
Volatilization and Atmospheric Transport Processes
Volatilization is not an expected or significant environmental transport process for this compound. As part of the DDAC class of compounds, it has an extremely low vapor pressure. nih.gov The vapor pressure for DDAC is reported as 2.33 × 10⁻¹¹ mm Hg (3.1 × 10⁻⁹ Pa). nih.gov Due to this property, these compounds are not expected to volatilize significantly from either soil or water surfaces. nih.govresearchgate.net Consequently, long-range atmospheric transport is not a relevant fate pathway.
Aquatic Mobility and Distribution Modeling in Natural Water Systems
The aquatic mobility of this compound is low. Its distribution in natural water systems is largely dictated by its strong tendency to sorb to particulate matter. nih.gov When released into aquatic environments, the compound is quickly partitioned from the water column to suspended solids and bottom sediments. This partitioning significantly reduces the concentration of the dissolved, mobile form of the chemical.
Modeling the distribution of such compounds in aquatic systems would need to heavily factor in high partition coefficients (Koc). researchgate.net The primary environmental compartments of concern are therefore sediments and soils that may be amended with biosolids from wastewater treatment, rather than the water column itself. nih.govresearchgate.net The strong sorption effectively immobilizes the compound, limiting its transport downstream and its potential for contaminating groundwater. researchgate.net
Advanced Analytical Characterization and Quantification Methodologies
Chromatographic Separation Techniques for Detection and Quantification
Chromatographic methods are paramount for separating MODDAC from complex sample matrices prior to its detection and quantification. The choice of technique depends on the sample matrix, required sensitivity, and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Direct analysis of intact quaternary ammonium (B1175870) compounds like MODDAC by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. american.edu Therefore, GC-MS methods typically rely on thermal decomposition (pyrolysis) or chemical derivatization to convert the non-volatile QAC into a volatile species suitable for GC analysis. researchgate.netnih.gov
One common approach is in-port pyrolysis, where the heat of the GC injector port facilitates a Hofmann elimination reaction. american.edu This process thermally degrades the QAC into a tertiary amine and an alkyl halide, which are volatile and can be separated on a GC column. american.edunih.gov For MODDAC, this would yield methyloctyldecylamine and decyl chloride, or methyldidecylamine and octyl chloride. The resulting amine products can then be detected by mass spectrometry. This pyrolysis GC-MS method is rapid, requires minimal sample preparation, and can be used to determine the structure of the cation and the corresponding halide anion in a single run. nih.govresearchgate.net
Alternatively, derivatization can be employed. While less common for QACs than for other compound classes, reagents can be used to form more volatile derivatives. However, pyrolysis-GC-MS is often preferred for its simplicity. american.eduresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid Chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used and effective technique for the analysis of MODDAC and other QACs. nih.govrsc.org This method offers high sensitivity and selectivity and is suitable for analyzing the ionic, non-volatile compound in its native form without the need for derivatization. nih.gov
The separation is typically achieved using reversed-phase columns (e.g., C8 or C18) or mixed-mode columns. nih.gov The mobile phase often consists of an acetonitrile-water or methanol-water gradient with additives like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency. rsc.org
Detection is performed using a mass spectrometer, most commonly with an electrospray ionization (ESI) source operating in positive ion mode. The ESI source generates gas-phase ions of the intact MODDAC cation, which can be detected and quantified. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for quantification even in complex matrices. rsc.orgresearchgate.net
Table 1: Typical LC-MS/MS Parameters for Quaternary Ammonium Compound Analysis
| Parameter | Typical Setting/Value |
|---|---|
| LC Column | Reversed-phase C18 or C8, Mixed-mode |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid or Ammonium Formate |
| Elution | Gradient |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M]+ (Molecular ion of the cation) |
| Product Ions | Characteristic fragments from the alkyl chains |
Ion Chromatography Applications
Ion Chromatography (IC) is another powerful technique for the analysis of ionic species like MODDAC. 6-napse.com IC separates ions based on their interaction with a stationary phase resin. 6-napse.comoup.com For cation analysis, a column with negatively charged functional groups is used. An eluent, typically a dilute acid solution, carries the sample through the column, and the separated ions are detected, usually by conductivity. 6-napse.com
The use of a suppressor system is crucial in modern IC to reduce the background conductivity of the eluent and enhance the signal-to-noise ratio for the analyte, thereby increasing sensitivity. 6-napse.com IC is highly specific for ionic compounds and can be used to determine the composition of commercial QAC samples. oup.com It is particularly useful for quantifying the halide counter-ion (chloride) as well. nih.gov The technique is noted for its high sensitivity and specificity in analyzing QACs in various samples, including disinfectants and environmental matrices. nih.govresearchgate.net
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure of MODDAC and assessing the purity of a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including QACs. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.
In the ¹H NMR spectrum of MODDAC, distinct signals would be expected for the protons of the different alkyl chains (methyl, octyl, and two decyl groups). The protons on the carbons adjacent to the positively charged nitrogen atom (α-protons) would appear further downfield compared to other methylene (B1212753) protons in the alkyl chains. The terminal methyl groups of the long alkyl chains would appear as triplets at the most upfield region.
In the ¹³C NMR spectrum, signals for each unique carbon atom in the molecule would be observed. Similar to ¹H NMR, the carbons directly bonded to the nitrogen atom would be shifted downfield. The long alkyl chains would show a series of signals in the aliphatic region of the spectrum. pg.gda.pl
Table 2: Predicted NMR Chemical Shift Regions for Methyloctyldidecylammonium Cation
| Group | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |
|---|---|---|
| N-CH₃ (Methyl) | ~3.0 - 3.3 (singlet) | ~45 - 55 |
| N-CH₂- (α-Methylene) | ~3.2 - 3.5 (multiplet) | ~60 - 70 |
| -(CH₂)n- (Alkyl Chain Methylene) | ~1.2 - 1.8 (multiplet) | ~20 - 35 |
| -CH₃ (Terminal Methyl) | ~0.8 - 0.9 (triplet) | ~14 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The IR spectrum of MODDAC is characterized by strong absorption bands corresponding to the stretching and bending vibrations of the C-H bonds in the methyl and methylene groups of the alkyl chains. nih.gov These typically appear in the 2850-3000 cm⁻¹ region (stretching) and around 1460 cm⁻¹ (bending). nih.govresearchgate.net Vibrations associated with the C-N bond may also be observed. The absence of N-H stretching bands confirms the quaternary nature of the ammonium nitrogen. researchgate.net
Raman spectroscopy also probes the vibrational modes of the molecule. It is particularly sensitive to the non-polar C-C and C-H bonds of the alkyl backbone. researchgate.net The C-H stretching region (2800-3000 cm⁻¹) provides information on the conformational order of the alkyl chains. dtu.dk The C-N symmetric stretching vibration can also be identified. The presence of a C-Cl vibration (typically below 700 cm⁻¹) could be observed in the Raman spectrum of the solid salt, confirming the counter-ion. researchgate.net
Table 3: Key Vibrational Spectroscopy Bands for Methyloctyldidecylammonium chloride
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Asymmetric/Symmetric Stretching (Alkyl) | 2950 - 2850 | 2950 - 2850 |
| CH₂ Bending (Scissoring) | ~1465 | ~1465 |
| C-N Stretching | Variable, often weak | ~700 - 900 |
| C-Cl Stretching | Not typically observed | < 700 |
Electroanalytical Techniques for Concentration Determination
Electroanalytical methods offer a robust and efficient approach for the determination of this compound concentration. Among these, potentiometric titration stands out as a primary technique due to its accuracy and suitability for various sample matrices. nih.govresearchgate.net This method is particularly advantageous as it avoids the use of hazardous solvents like chloroform, which were common in traditional biphasic titration methods. nih.govresearchgate.net
Potentiometric titration for quaternary ammonium compounds (QACs) such as this compound typically involves the use of an ion-selective electrode (ISE) to detect the endpoint of the titration. nih.govresearchgate.net The titration is performed with a standard solution of an anionic surfactant, most commonly sodium lauryl sulfate (B86663), which reacts with the cationic this compound. nih.govresearchgate.net An ionic surfactant electrode or a silver/silver chloride (Ag/AgCl) reference electrode is often employed to monitor the change in potential during the titration. nih.gov The endpoint is indicated by a sharp change in potential, which corresponds to the complete reaction between the analyte and the titrant.
The robustness of this method allows for a wide quantitation range, typically from 1 to 1000 ppm for quaternary nitrogen. nih.gov Furthermore, studies have demonstrated high recovery rates, often between 94% and 104%, when analyzing spiked samples, indicating excellent accuracy and minimal matrix interference in various product formulations. nih.gov The performance of different ion-selective electrodes, such as nitrate (B79036) and surfactant-specific electrodes, has been found to be comparable. researchgate.net
| Technique | Titrant | Indicator Electrode | Reference Electrode | Quantitation Range (Quaternary Nitrogen) | Reported Recovery Rates |
|---|---|---|---|---|---|
| Automatic Potentiometric Titration | Sodium Lauryl Sulfate | Ionic Surfactant Electrode or Nitrate Ion-Selective Electrode | Ag/AgCl | 1-1000 ppm | 94-104% |
Sample Preparation Strategies for Complex Environmental and Biological Matrices
The accurate quantification of this compound in complex environmental and biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte. nih.gov The choice of extraction technique is highly dependent on the nature of the sample matrix.
Environmental Matrices (Soil, Sewage Sludge, Water):
For solid environmental matrices like soil and sewage sludge, which have high sorption characteristics, more rigorous extraction methods are required. researchgate.net Ultrasonic extraction (USE) with a mixture of an organic solvent (e.g., acetonitrile) and an acid (e.g., hydrochloric acid) has proven to be an effective method. nih.govplos.org This is often followed by a clean-up step using solid-phase extraction (SPE) to further purify the sample before analysis. nih.govplos.org The selection of the SPE sorbent is critical for achieving good recovery. C18 silica (B1680970) and styrene/divinylbenzene (PS-DVB) copolymers are commonly used sorbents for extracting QACs from water samples. researchgate.net For soil and sludge, recovery rates for QACs using USE followed by SPE have been reported in the range of 47% to 57%. nih.govplos.org
Water samples are typically collected in plastic bottles to prevent the adsorption of QACs onto glass surfaces. researchgate.net Solid-phase extraction is a widely used technique for the preconcentration and purification of QACs from aqueous samples. digitellinc.com
| Matrix | Extraction Technique | Key Parameters/Reagents | Reported Recovery Rates for QACs |
|---|---|---|---|
| Soil & Sewage Sludge | Ultrasonic Extraction (USE) followed by Solid-Phase Extraction (SPE) | Acetonitrile and HCl for USE | 47% - 57% |
| Water | Solid-Phase Extraction (SPE) | C18 silica or Styrene/Divinylbenzene (PS-DVB) sorbents | >90% removal from wastewater influent |
Biological Matrices (Plasma, Urine):
In biological matrices such as plasma and urine, the primary challenge is the removal of proteins and other endogenous components that can interfere with the analysis. Protein precipitation (PPT) is a common first step for plasma samples, often achieved by adding a water-miscible organic solvent like acetonitrile. gcms.cz
Liquid-liquid extraction (LLE) is another widely employed technique for biological fluids. gcms.cz This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction. libretexts.org For cationic compounds like this compound, adjusting the pH of the aqueous phase can enhance the extraction efficiency. libretexts.org A combination of homogenous liquid-liquid extraction followed by dispersive liquid-liquid microextraction has also been developed for the extraction of compounds from biological samples. rsc.org
| Matrix | Extraction Technique | Key Parameters/Reagents |
|---|---|---|
| Plasma/Serum | Protein Precipitation (PPT) | Acetonitrile |
| Plasma/Urine | Liquid-Liquid Extraction (LLE) | Immiscible organic solvent, pH adjustment |
| Plasma/Urine | Homogenous LLE followed by Dispersive Liquid-Liquid Microextraction | Acetone, sodium chloride, 1,1,2-trichloroethane |
Computational Chemistry and Molecular Modeling Approaches
Molecular Dynamics Simulations of Interfacial and Aggregation Phenomena
Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. frontiersin.org For amphiphilic molecules like Methyloctyldidecylammonium chloride, MD simulations are particularly valuable for studying their behavior at interfaces, such as oil-water or membrane-water interfaces, and their tendency to self-assemble into aggregates like micelles. rsc.orgnih.govmdpi.com
Simulations of various QACs have shown a consistent mechanism of membrane interaction: the positively charged quaternary ammonium (B1175870) headgroup is electrostatically attracted to the negatively charged surface of bacterial membranes, followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer core. nih.gov This intercalation disrupts the membrane's structure and function. rsc.orgnih.gov The aggregation behavior of QACs in solution is also well-studied, where they form micelles above a certain concentration, a process driven by the hydrophobic effect. mdpi.com
For this compound, with its one methyl, one octyl, and two decyl chains, MD simulations would likely predict a strong tendency to partition at interfaces. The long decyl and octyl chains would drive its insertion into hydrophobic environments like the interior of a lipid membrane, while the cationic head would anchor it to the polar surface. rsc.orgnih.gov The asymmetry of its alkyl chains might lead to complex aggregation patterns and packing within a membrane compared to more symmetrical QACs. rsc.org
Table 1: Illustrative MD Simulation Parameters for Studying QAC-Membrane Interaction This table represents typical parameters used in MD simulations of QACs and is not from a specific study on this compound.
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Simulation Software | GROMACS, NAMD | To run the molecular dynamics calculations. nih.govrsc.org |
| Force Field | CHARMM36, Compass II | To define the potential energy of the system's particles. nih.govnih.gov |
| Water Model | TIP3P | To explicitly represent water molecules in the simulation box. rsc.org |
| Membrane Model | DPPC, POPC Bilayer | To simulate a model biological membrane. rsc.orgnih.gov |
| Temperature | 300-323 K | To simulate physiological or relevant experimental conditions. mdpi.comnih.gov |
| Pressure | 1 atm | To maintain constant pressure during the simulation. nih.gov |
| Simulation Time | 100-200 ns | To allow sufficient time for molecular interactions and equilibration. rsc.org |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. appliedmineralogy.comnih.gov These methods provide insights into molecular structure, stability, and reactivity by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential (ESP). mdpi.comresearchgate.net
For this compound, quantum calculations would confirm the localization of the positive charge around the nitrogen atom. The HOMO-LUMO gap would provide a measure of its kinetic stability, and the ESP would highlight the positively charged headgroup as the primary site for electrostatic interactions and the alkyl chains as nonpolar regions for hydrophobic interactions. mdpi.comresearchgate.net
Table 2: Hypothetical Quantum Chemical Properties of this compound These values are representative for a QAC and are for illustrative purposes.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO | -7.5 eV | Indicates electron-donating capability. |
| Energy of LUMO | -0.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 7.0 eV | Relates to chemical reactivity and stability; a larger gap implies higher stability. mdpi.com |
| Dipole Moment | ~5.0 D | Measures the molecule's overall polarity. |
| Global Electrophilicity (ω) | ~1.2 eV | Quantifies the ability of the molecule to accept electrons. mdpi.com |
| Global Nucleophilicity (N) | ~2.1 eV | Quantifies the ability of the molecule to donate electrons. mdpi.com |
Prediction of Structure-Activity Relationships (SARs) and Structure-Property Relationships (SPRs)
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to connect a molecule's chemical structure to its biological activity or physical properties. wikipedia.org By analyzing a series of related compounds, it's possible to determine how specific chemical features, such as alkyl chain length or the presence of certain functional groups, influence a particular outcome. wikipedia.orgnih.gov When these relationships are expressed mathematically, they are known as Quantitative Structure-Activity Relationships (QSAR). appliedmineralogy.comoecd.org
For QACs, SAR studies have been crucial in understanding their antimicrobial activity. It is well-established that the length of the alkyl chains is a major determinant of efficacy. appliedmineralogy.comnih.gov Chains that are too short may not effectively penetrate the bacterial membrane, while excessively long chains can decrease water solubility and bioavailability. rsc.org The specific combination of octyl and decyl chains in this compound suggests it is designed to have potent surface activity and disruptive capabilities toward lipid membranes. QSAR models, often developed using descriptors from quantum chemical calculations, correlate these structural features with observed activity, such as the minimum inhibitory concentration (MIC). appliedmineralogy.comjapsonline.com
Table 3: Illustrative SAR Data for Antimicrobial Activity of QACs This table illustrates the general trend observed for QACs and does not represent specific experimental data for the listed compounds.
| Compound | Alkyl Chain Composition | Predicted Lipophilicity (log P) | Hypothetical Activity (pMIC) |
|---|---|---|---|
| Benzyldimethyldodecylammonium chloride | 1x C12, 2x C1 | 3.5 | 4.2 |
| Didecyldimethylammonium chloride | 2x C10, 2x C1 | 4.0 | 4.5 |
| This compound | 2x C10, 1x C8, 1x C1 | ~4.8 | ~4.7 |
| Benzyldimethylhexadecylammonium chloride | 1x C16, 2x C1 | 5.2 | 4.3 |
Docking Studies with Model Biological Membranes and Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. chemrxiv.org This method is used to understand the binding mode and affinity of a ligand, providing insights into its potential biological function or mechanism of action. nih.gov
In the context of QACs, docking studies can simulate their interaction with specific proteins, such as bacterial enzymes or membrane channel proteins. nih.govresearchgate.net Such studies would likely show the positively charged quaternary ammonium head of this compound forming strong electrostatic and cation-pi interactions with negatively charged (e.g., Aspartate, Glutamate) or aromatic (e.g., Tryptophan, Tyrosine) amino acid residues in a protein's binding site. researchgate.net The hydrophobic octyl and decyl chains would fit into nonpolar pockets, contributing to the binding affinity through hydrophobic interactions. rsc.orgrsc.org These interactions could lead to the inhibition of essential enzymes or the blockage of ion channels, contributing to the compound's biological effects. nih.gov
Table 4: Hypothetical Docking Results of this compound with a Model Bacterial Protein This table is a fictional representation to illustrate the output of a typical docking study.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Bacterial DNA Gyrase | -8.5 | Asp73, Gly77 | Hydrogen Bond, Electrostatic |
| Ala70, Val120 | Hydrophobic (Decyl/Octyl Chains) | ||
| Staphylococcus aureus sortase A | -7.9 | Arg197 | Cation-pi, Electrostatic |
| Trp194, Ile182 | Hydrophobic (Decyl/Octyl Chains) |
Future Directions and Emerging Research Avenues
Development of Novel Methodologies for Sustainable Synthesis
The chemical industry is increasingly moving away from traditional synthesis routes in favor of greener, more sustainable methods. For asymmetric quaternary ammonium (B1175870) compounds such as Methyloctyldidecylammonium chloride, this involves a shift towards processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Future research is focused on several key areas:
Organocatalysis: The use of small, chiral organic molecules as catalysts is a promising alternative to traditional metal-based catalysts, which can be toxic and environmentally harmful. chiralpedia.com Organocatalysts, such as those derived from cinchona alkaloids, have shown high efficacy in asymmetric synthesis and are a key area of development. chiralpedia.comrsc.org
Biocatalysis: Leveraging enzymes or whole-cell systems for chemical synthesis offers high selectivity and operates under mild conditions. chiralpedia.com Research into enzymes capable of catalyzing the quaternization of amines to produce specific QACs is a growing field.
Continuous Flow Chemistry: This approach offers significant advantages in terms of process control, safety, and scalability. chiralpedia.com Developing continuous flow methods for the synthesis of this compound could lead to more efficient and sustainable industrial production. chiralpedia.com
Phase-Transfer Catalysis: Recognized as a green and powerful method in organic synthesis, phase-transfer catalysis using chiral quaternary ammonium salts continues to be an attractive area for creating environmentally benign asymmetric transformations. rsc.org
Comprehensive Understanding of Environmental Degradation Cascades and Long-Term Fate
While QACs are known to be biodegradable, a more granular understanding of their environmental journey is crucial. Future research aims to map the complete degradation pathways of this compound and assess its long-term environmental presence and impact.
Key research questions include:
Degradation Pathways: Identifying the specific microorganisms and enzymes involved in the breakdown of this compound is a primary goal. taylorfrancis.comnih.gov Computational analysis is being used to predict degradation pathways, which can then be validated through experimental studies. tudelft.nl
Influence of Chemical Structure: The rate and extent of biodegradation are influenced by factors like the length of the alkyl chains. hnu.edu.cn Research indicates that increasing alkyl chain length can decrease the biodegradation rate. hnu.edu.cnresearchgate.net
Environmental Compartmentalization: QACs can be released into various environmental compartments, including wastewater, surface water, and soil. hnu.edu.cnacs.org Studies are underway to better quantify the distribution and persistence of these compounds in different environmental matrices, particularly in light of increased usage. acs.orgacs.org
Toxicity of Degradation Products: A comprehensive environmental risk assessment requires understanding not only the parent compound but also its degradation intermediates.
| Factor Influencing Biodegradation | Observation |
| Alkyl Chain Length | Longer alkyl chains tend to increase adsorption to sludge, which can limit biodegradability. hnu.edu.cn The rate of biodegradation may decrease with an increase in alkyl chain length. hnu.edu.cnresearchgate.net |
| Chemical Substitution | The substitution of a methyl group with a benzyl (B1604629) group has been shown to reduce the biodegradation rate. hnu.edu.cn |
| Concentration | High concentrations of QACs can be inhibitory to the microbial activity necessary for degradation in wastewater treatment plants. acs.org |
| Environmental Conditions | Biodegradation of QACs is generally poor under anaerobic or anoxic conditions. researchgate.net |
Exploration of Complex Multicomponent Systems Involving this compound
In most real-world applications, this compound is not used in isolation but as part of a complex formulation. Understanding its interactions within these multicomponent systems is key to optimizing performance and predicting behavior.
Emerging research focuses on:
Synergistic and Antagonistic Effects: Investigating how this compound interacts with other components in a formulation, such as other biocides, surfactants, or polymers, to enhance or inhibit its desired properties.
Formulation Stability: Ensuring the long-term stability and efficacy of products containing this QAC requires a deep understanding of the physicochemical interactions between all ingredients.
Behavior in Complex Matrices: Research is exploring the behavior of this compound in complex environments like biofilms, industrial process fluids, and consumer product formulations. This includes studying its partitioning, reactivity, and ultimate fate.
Advanced Interfacial Engineering Applications in Material Science
The surfactant nature of this compound makes it an excellent candidate for modifying the interfaces between different materials. This is a rapidly growing area of research with significant potential in advanced materials.
Future applications being explored include:
Nanomaterial Synthesis and Stabilization: Using QACs as templates or stabilizing agents in the synthesis of nanoparticles and other nanostructured materials.
Surface Modification: Creating functionalized surfaces with specific properties, such as antimicrobial coatings on medical devices or anti-fouling coatings for marine applications.
Enhanced Catalysis: Employing QACs in phase-transfer catalysis to improve reaction rates and yields in multiphase systems. rsc.org Research has shown that regulating the structure of QACs can optimize interfacial activity and enhance catalytic performance. bohrium.com
Advanced Composites: Using this compound to improve the compatibility and adhesion between different phases in composite materials, such as bitumen-clay nanocomposites. bohrium.com
Optoelectronic Devices: Quaternary ammonium-based ionic liquids are being investigated as interfacial modification layers to significantly improve the efficiency and stability of devices like perovskite light-emitting diodes (PeLEDs). nih.gov
| Application Area | Research Focus | Potential Impact |
| Catalysis | Oxidative desulfurization of fuels using QAC-based catalysts. taylorandfrancis.comresearchgate.net | Reduction of sulfur content in petroleum products under mild conditions. researchgate.net |
| Material Composites | Improving the interfacial affinity between bitumen and clay in nanocomposites. bohrium.com | Enhancing the stability and performance of materials used in construction and infrastructure. |
| Optoelectronics | Use as an interfacial modification layer in perovskite light-emitting diodes (PeLEDs). nih.gov | Significant improvement in device efficiency and operational stability. nih.gov |
Integrative Multiscale Modeling and Experimental Validation Approaches
To accelerate research and development, computational modeling is being increasingly integrated with experimental work. This synergistic approach provides deeper insights into the behavior of this compound from the molecular to the macroscopic level.
Key aspects of this research avenue include:
Molecular Dynamics (MD) Simulations: MD simulations are used to understand the fundamental interactions of QACs with biological membranes and other materials at an atomic level. nih.govrsc.org These models help elucidate mechanisms of action and can predict how changes in molecular structure will affect performance. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the activity and properties of new QAC derivatives, thereby streamlining the design of new compounds with desired characteristics.
Multiscale Modeling: Combining different modeling techniques to bridge the gap between molecular-level phenomena and bulk material properties. rsc.orgpsu.edumdpi.com This can be used to predict the performance of formulations and the environmental fate of the compound. uliege.be
Experimental Validation: It is crucial that the predictions from computational models are rigorously tested and validated through experimental studies. mdpi.com This iterative process of modeling and validation leads to more accurate and predictive computational tools. cnrs.fr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
